molecular formula C21H17ClFN3O4 B2812232 N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide CAS No. 1251556-50-9

N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide

Cat. No.: B2812232
CAS No.: 1251556-50-9
M. Wt: 429.83
InChI Key: WZSYFPNAGYIEGA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of furo[3,4-d]pyrimidines This compound is characterized by its complex structure, which includes a chloro-fluorophenyl group, a dioxo-furo-pyrimidine core, and a p-tolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials may include 3-chloro-4-fluoroaniline, p-tolylacetic acid, and various reagents to construct the furo[3,4-d]pyrimidine core. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their ability to interact with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its structural features suggest that it could exhibit interesting pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activity.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals or as a precursor for other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide include other furo[3,4-d]pyrimidine derivatives with different substituents on the aromatic ring or the furo-pyrimidine core. Examples include:

  • N-(3-chloro-4-fluorophenyl)-2-(2,5-dioxo-4-(m-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide
  • N-(3-chloro-4-fluorophenyl)-2-(2,5-dioxo-4-(o-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties. The presence of both chloro and fluoro groups, along with the p-tolyl substituent, may confer unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O4/c1-11-2-4-12(5-3-11)19-18-16(10-30-20(18)28)26(21(29)25-19)9-17(27)24-13-6-7-15(23)14(22)8-13/h2-8,19H,9-10H2,1H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSYFPNAGYIEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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